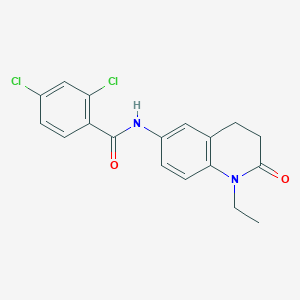

2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide" is a derivative of the 4-oxoquinoline class, which is known for its biological and synthetic versatility. These compounds have been associated with various pharmacological activities, including antibacterial and antiviral properties . The presence of a carboxamide unit connected to the 4-oxoquinoline core is particularly significant for its biological activity .

Synthesis Analysis

The synthesis of related 4-oxoquinoline derivatives has been explored in several studies. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones, demonstrating the potential for creating a variety of substituted compounds . Additionally, the regioselective N-ethylation of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide has been studied, highlighting the importance of understanding the reaction paths and acid/base behavior of these compounds .

Molecular Structure Analysis

The molecular structure and stability of similar compounds have been analyzed using various spectroscopic methods and theoretical calculations. For example, the vibrational spectroscopic study of a related compound provided insights into the geometrical parameters and stability arising from hyper-conjugative interactions and charge delocalization . The molecular docking study against Mycobacterium tuberculosis targets suggests potential inhibitory activity, which is crucial for understanding the biological implications of these molecules .

Chemical Reactions Analysis

The chemical reactivity of 4-oxoquinoline derivatives can be inferred from studies on similar compounds. The reaction of N-dichlormethylene-benzamide with amidines to form oxo-s-triazines indicates the reactivity of the dichloro-benzamide moiety, which could be relevant for the compound . Moreover, the DDQ-mediated sp3 C-H bond arylation of tetrahydroisoquinolines under mild conditions shows the potential for direct functionalization of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-oxoquinoline derivatives are crucial for their pharmacological profile. A series of N-[(benzo)thiazol-2-yl]-2/3-[3,4-dihydroisoquinolin-2(1H)-yl]ethan/propanamide derivatives were synthesized and characterized, revealing marked sedative action, high anti-inflammatory activity, selective cytotoxic effects, and antimicrobial action . These findings suggest that the physical and chemical properties of these compounds can be fine-tuned to achieve specific biological activities.

Wissenschaftliche Forschungsanwendungen

Regioselectivity and Synthetic Pathways

A study focusing on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide, closely related to the specified compound, elucidates its importance in medicinal chemistry for creating derivatives with pharmacological activities such as antibacterial and antiviral properties. The research demonstrates the acid/base behavior and possible reaction paths, offering insights into synthetic versatility and biological activity enhancement (Batalha et al., 2019).

Antimicrobial Applications

Compounds structurally similar to the specified chemical have been synthesized and evaluated for their potential as antimicrobial agents. For instance, new quinazolines showing promising antibacterial and antifungal activities highlight the potential use of these compounds in combating infectious diseases. The synthesis process and characterization of these compounds contribute significantly to the development of new therapeutic agents (Desai et al., 2007).

Synthetic Methodology Enhancement

Research into the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides and related compounds explores innovative one-step reactions, emphasizing the compound's role in advancing synthetic organic chemistry. Such studies not only provide new methodologies for synthesizing complex molecules but also pave the way for creating derivatives with improved biological activities (Chau et al., 1982).

Corrosion Inhibition Properties

The corrosion inhibition properties of benzoxazines, related to the specified compound, on mild steel in hydrochloric acid solution have been evaluated, demonstrating the chemical's potential in industrial applications. These findings open avenues for the development of new materials and coatings that can protect against corrosion, thus extending the lifespan of metal structures and components (Kadhim et al., 2017).

Catalytic Applications

The catalytic synthesis of tetrahydrofuro[2,3-c]isoquinolinones via a cobalt-catalyzed oxidative [4+2] annulation of benzamides with dihydrofuran is another research area. This study underscores the role of the chemical structure in facilitating catalytic reactions that are crucial for the development of novel pharmaceuticals and organic materials (Zhang et al., 2021).

Eigenschaften

IUPAC Name |

2,4-dichloro-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16Cl2N2O2/c1-2-22-16-7-5-13(9-11(16)3-8-17(22)23)21-18(24)14-6-4-12(19)10-15(14)20/h4-7,9-10H,2-3,8H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQLLUKMFJNKOOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-dichloro-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-ethoxyphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2543779.png)

![1-({2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B2543780.png)

![1-[2-(Dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-3-(2-methoxyphenyl)urea](/img/structure/B2543783.png)

![N-[2-(2,6-dimethylmorpholin-4-yl)ethyl]-6-fluoropyridine-3-carboxamide](/img/structure/B2543785.png)

![(2Z)-N-(2,4-dimethylphenyl)-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2543788.png)

![2-Methylpyrido[2,3-d]pyrimidine-4-thiol](/img/structure/B2543791.png)

![N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]-N-(2-furylmethyl)amine](/img/structure/B2543794.png)